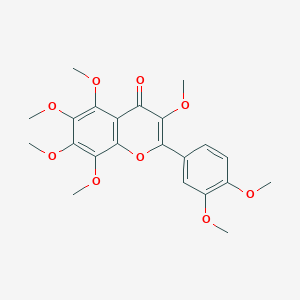

3,3',4',5,6,7,8-Heptamethoxyflavone

描述

3,3',4',5,6,7,8-七甲氧基黄酮是一种存在于柑橘类水果(如橘子)果皮中的黄酮类化合物。 它以其各种生物活性而闻名,包括抗肿瘤和抗炎特性 。 该化合物分子式为C22H24O9,分子量为432.42 g/mol .

准备方法

合成路线和反应条件

3,3',4',5,6,7,8-七甲氧基黄酮可以通过涉及黄酮类前体甲氧基化的化学反应合成。 合成通常涉及在受控条件下使用甲氧基试剂,以在黄酮结构的特定位置实现所需的甲氧基化 .

工业生产方法

3,3',4',5,6,7,8-七甲氧基黄酮的工业生产通常涉及从天然来源(如柑橘类水果果皮)中提取。 提取过程包括溶剂提取、纯化和结晶等步骤,以获得纯化合物 .

化学反应分析

反应类型

3,3',4',5,6,7,8-七甲氧基黄酮会经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的氧化产物。

还原: 还原反应可以改变甲氧基或黄酮核心。

取代: 在特定条件下,甲氧基可以被其他官能团取代.

常用试剂和条件

这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)以及用于取代反应的各种催化剂 .

主要产物

从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化会导致醌的形成,而还原会导致脱甲基黄酮的产生 .

科学研究应用

3,3',4',5,6,7,8-七甲氧基黄酮具有广泛的科学研究应用:

作用机制

3,3',4',5,6,7,8-七甲氧基黄酮的作用机制涉及调节各种分子途径。 它通过 cAMP/ERK/CREB 信号通路诱导 BDNF 的表达,并降低某些细胞类型中的磷酸二酯酶活性 。这些作用有助于其神经保护和抗炎作用。

相似化合物的比较

3,3',4',5,6,7,8-七甲氧基黄酮由于其高度甲氧基化而具有独特性,与其他黄酮类化合物相比,它增强了其生物活性。类似的化合物包括:

- 2'-甲氧基黄酮

- 4'-羟基黄酮

- 4'-甲氧基黄酮

- 7-羟基-4'-甲氧基黄酮

- 3',4'-二羟基黄酮

- 3',4'-二甲氧基黄酮

- 木犀草素

- 橙皮素

这些化合物在结构上具有相似性,但在甲氧基化程度和特定生物活性方面有所不同。

生物活性

3,3',4',5,6,7,8-Heptamethoxyflavone (HMF) is a polymethoxylated flavonoid predominantly found in citrus fruits. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, neuroprotective, and chemopreventive effects. The following sections will explore the biological activities of HMF in detail, supported by research findings and data tables.

- Chemical Formula : C22H24O9

- Molecular Weight : 416.42 g/mol

- CAS Number : 1611-40-1

HMF exhibits its biological effects through various mechanisms:

- Anti-inflammatory Activity : HMF has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-4. In a study involving mice, HMF administration reduced IL-4 production in spleen cells and modulated immune responses by promoting interferon-gamma production while suppressing IgE levels .

- Neuroprotective Effects : Research indicates that HMF protects against neuronal cell death and memory impairment in models of global cerebral ischemia. It is believed to exert these effects by reducing oxidative stress and inflammation in the brain .

- Chemopreventive Properties : HMF has demonstrated anti-tumor activity by inhibiting collagenase activity and inducing type I procollagen synthesis in human dermal fibroblasts (HDFn). This suggests potential applications in skin health and anti-aging formulations .

In Vitro Studies

A significant body of research has focused on the in vitro effects of HMF on various cell types:

In Vivo Studies

In vivo studies have further elucidated the biological activities of HMF:

Case Study 1: Neuroprotective Effects

In a controlled study examining the neuroprotective effects of HMF on mice subjected to global cerebral ischemia, researchers observed significant reductions in markers of neuronal damage and improved cognitive function post-treatment. The study highlighted HMF's potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Anti-inflammatory Mechanisms

Another study investigated the anti-inflammatory properties of HMF through its action on macrophage scavenger receptors and hepatic LDL receptors. The results indicated that HMF could modulate lipid metabolism while exerting anti-inflammatory effects, suggesting its utility in metabolic disorders .

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3,5,6,7,8-pentamethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O9/c1-24-12-9-8-11(10-13(12)25-2)16-19(27-4)15(23)14-17(26-3)20(28-5)22(30-7)21(29-6)18(14)31-16/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXJHQZOHUYEGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151912 | |

| Record name | 3,3',4',5,6,7,8-Heptamethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methoxynobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1178-24-1 | |

| Record name | 3,5,6,7,8,3′,4′-Heptamethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1178-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4',5,6,7,8-Heptamethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001178241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4',5,6,7,8-Heptamethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,6,7,8,3',4'-HEPTAMETHPHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/288R4CAV1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methoxynobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

129 - 131 °C | |

| Record name | 3-Methoxynobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the antiproliferative activity of 3,3′,4′,5,6,7,8-Heptamethoxyflavone (HMF)?

A: HMF has demonstrated antiproliferative activity against several tumor cell lines while exhibiting weaker effects on normal human cell lines []. Its potency is comparable to other flavonoids like luteolin, natsudaidain, and quercetin [].

Q2: How does the structure of HMF relate to its antiproliferative activity?

A: The ortho-catechol moiety in ring B and a C2-C3 double bond are crucial for HMF's antiproliferative activity. Additionally, the presence of a C-3 hydroxyl group and a C-8 methoxyl group are essential for high activity in polymethoxylated flavones like HMF [].

Q3: Does HMF interact with the P-glycoprotein (P-gp) drug efflux transporter?

A: Yes, HMF has been identified as a specific inhibitor of P-gp, a drug efflux transporter []. It increases the cellular uptake of vinblastine, a known P-gp substrate, without affecting the uptake of other molecules like 3-O-methylglucose or phenylalanine [].

Q4: Does HMF affect cytochrome P450 3A4 (CYP3A4) activity?

A: No, unlike some other flavonoids, HMF does not inhibit the 6β-hydroxylation of testosterone catalyzed by CYP3A4, indicating a lack of interaction with this important drug-metabolizing enzyme [].

Q5: How does HMF compare to other polymethoxylated flavones in terms of P-gp inhibition?

A: Among HMF, tangeretin, and nobiletin, all found in orange juice, tangeretin exhibits the most potent P-gp inhibitory activity, followed by HMF and then nobiletin [].

Q6: What is the potential of HMF in addressing multidrug resistance?

A: HMF's ability to specifically inhibit P-gp without affecting CYP3A4 activity makes it a potential candidate for reversing multidrug resistance. By inhibiting P-gp, HMF could potentially enhance the intracellular accumulation and efficacy of anticancer drugs that are substrates of this efflux pump [].

Q7: Does HMF play a role in the therapeutic effects of Rikkunshito?

A: Rikkunshito, a traditional Japanese medicine, contains HMF as one of its active ingredients [, ]. HMF exhibits 5-HT2B receptor antagonistic effects in vitro, and its presence in Rikkunshito may contribute to the preparation's ability to suppress cisplatin-induced decreases in plasma acylated-ghrelin levels and food intake [].

Q8: What is known about the pharmacokinetics of HMF after oral administration of Rikkunshito?

A: Following oral administration of Rikkunshito (7.5 g/day) in healthy volunteers, HMF was detectable in both plasma and urine samples []. The Cmax of HMF was observed to be 105 pg/mL (geometric mean; 95% CI: 75.6-144), and the AUC0-last was 225 pg·h/mL (geometric mean; 95% CI: 157-322) [].

Q9: In which natural sources can HMF be found?

A: HMF has been identified in various citrus fruits and their derived products, including Citrus clementine essential oil [], Citrus changshan-huyou [], orange juice [], and the pericarp of Citrus reticulata “Chachi” []. It's also found in the traditional Chinese medicine formula, Naodesheng Tablet (Naodesheng Pian), which contains five herbal medicines [].

Q10: What are the potential applications of HMF in treating central nervous system disorders?

A: Preclinical studies suggest that HMF, alongside other citrus-derived polymethoxylated flavones, holds promise for preventing neurodegenerative and neurological disorders []. In animal models, HMF exhibited neuroprotective effects and improved cognitive function, potentially by mitigating oxidative stress, neuroinflammation, neurodegeneration, and synaptic dysfunction [].

Q11: Are there any known analytical methods to quantify HMF?

A: Researchers often employ high-performance liquid chromatography (HPLC) techniques, particularly normal-phase HPLC, to isolate and quantify HMF in complex mixtures like citrus essential oils [, ]. Sophisticated techniques like ultra-high-performance liquid chromatography coupled with quadrupole-Orbitrap mass spectrometry (UHPLC-Q-Orbitrap MS/MS) have also been used to identify and quantify HMF in traditional Chinese medicines [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。